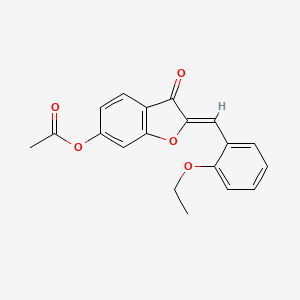

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2-ethoxybenzylidene group at the C2 position and an acetate ester at the C6 position. Aurones, a class of flavonoids, have gained attention for their anticancer properties, particularly through tubulin polymerization inhibition by targeting the colchicine-binding site .

Properties

IUPAC Name |

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-22-16-7-5-4-6-13(16)10-18-19(21)15-9-8-14(23-12(2)20)11-17(15)24-18/h4-11H,3H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWVFQBUYRFUTA-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 2-ethoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a benzofuran core with an ethoxybenzylidene moiety. Its molecular formula is , and it has a molecular weight of approximately 397.4 g/mol. The presence of functional groups like the acetate and carbonyl groups contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds, including (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Effects

The compound has shown promising results against various microbial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Anticancer Potential

Preliminary studies suggest that (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Case Study: Antioxidant Activity Assessment

In another study focusing on antioxidant activity, the compound was assessed using DPPH radical scavenging assays. Results showed that it effectively reduced DPPH radicals, suggesting strong antioxidant capabilities that could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

a) C2 Substituent Effects

- Electron-Donating Groups (e.g., ethoxy, methoxy): The target compound’s 2-ethoxy group may enhance metabolic stability compared to halogenated analogs (e.g., A3’s bromothiophene). However, electron-withdrawing groups like bromine in A3 could improve tubulin-binding affinity due to increased electrophilicity .

- Heterocyclic Substituents (e.g., indole in 5a, quinoline in B5): These groups contribute to low nanomolar potency (IC50 < 100 nM) by enhancing interactions with the colchicine-binding site.

b) C6 Substituent Effects

- Acetate vs. Other Esters: The acetate group in the target compound may improve solubility compared to bulkier esters (e.g., cinnamate in ). However, diethylcarbamate (7h) or acetonitrile (5a) substituents could enhance cell permeability or target engagement .

- Glycosylation (B5): The triacetylated glycoside in B5 demonstrates how hydrophilic modifications can influence bioavailability, though synthesis yields (63%) are lower than non-glycosylated analogs .

Mechanistic Insights from Analogs

- Tubulin Polymerization Inhibition: Aurones like 5a disrupt microtubule dynamics by binding to the colchicine site, as confirmed via molecular docking and LC-ESI-MS . The target compound’s ethoxy group may modulate binding kinetics, though potency is likely lower than 5a’s indole substituent.

- Selectivity and Toxicity: 5a’s lack of hERG channel inhibition and in vivo safety in xenograft models highlight the importance of substituent choice in minimizing off-target effects .

Biological Activity

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a benzofuran backbone with an ethoxybenzylidene substituent and an acetate group, contributing to its unique reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 272.29 g/mol.

Antitumor Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antitumor properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of apoptotic pathways. The specific activity of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate against different cancer cell lines remains to be thoroughly investigated, but related compounds have demonstrated cytotoxic effects against human leukemia (HL-60) and breast cancer (MCF7) cell lines .

Antimicrobial Activity

Compounds with similar structural motifs have also been reported to possess antimicrobial properties. The presence of the benzofuran moiety is often linked to enhanced activity against various bacterial strains. Although specific data on (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate's antimicrobial efficacy is limited, it is reasonable to hypothesize that it may exhibit similar effects based on structural analogs .

The biological activities of benzofuran derivatives are often attributed to their ability to interact with cellular targets such as DNA and proteins involved in cell signaling pathways. For example:

- DNA Intercalation : Some studies suggest that benzofuran compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in tumor progression or microbial resistance mechanisms.

Case Studies

While specific case studies on (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate are scarce, related compounds have been extensively studied:

-

Study on Benzofuran Derivatives : A series of benzofuran derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that modifications on the benzofuran structure significantly influenced their potency.

Compound Cell Line IC50 (µM) Compound A HL-60 12.5 Compound B MCF7 8.0 (Z)-2-(2-Ethoxybenzylidene)-... TBD TBD - Antimicrobial Testing : A study assessed the antimicrobial activity of several benzofuran derivatives against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.